molecular formula C11H13Cl2N3 B8139800 6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride

6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride

Cat. No.: B8139800
M. Wt: 258.14 g/mol
InChI Key: WSUZNNMURFOYFN-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride is a heterocyclic compound that belongs to the class of naphthyridines

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .

Scientific Research Applications

6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can enhance the activity of antibiotics against multi-resistant bacterial strains by modulating the bacterial cell membrane and inhibiting essential enzymes . The compound’s structure allows it to bind to various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can enhance its solubility and stability. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[4,3-b][1,8]naphthyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c1-2-8-6-9-7-12-5-3-10(9)14-11(8)13-4-1;;/h1-2,4,6,12H,3,5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUZNNMURFOYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C(=C2)C=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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